N-(2,5-dimethoxyphenyl)-3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide
Description
N-(2,5-dimethoxyphenyl)-3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide is a synthetic organic compound that belongs to the class of isothiazolones. These compounds are known for their diverse biological activities and are often used in various scientific research applications.
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O6S/c1-25-12-7-8-15(26-2)14(11-12)19-17(21)9-10-20-18(22)13-5-3-4-6-16(13)27(20,23)24/h3-8,11H,9-10H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAHGUCCSXFAXQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dimethoxyaniline and 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanoic acid.
Reaction Conditions: The reaction is carried out under controlled temperature and pH conditions, often using a catalyst to facilitate the reaction.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistency and efficiency. The process would be optimized for yield and purity, with stringent quality control measures in place.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethoxyphenyl)-3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The aromatic ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(2,5-dimethoxyphenyl)-3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction: The compound can influence signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2,5-dimethoxyphenyl)-3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide: Known for its unique structure and diverse applications.
This compound: Similar in structure but with different functional groups.
Uniqueness
This compound stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Biological Activity
N-(2,5-dimethoxyphenyl)-3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by a benzothiazole moiety and a propanamide group. Its chemical formula is CHNOS. The presence of methoxy groups on the aromatic ring enhances its lipophilicity and may influence its biological interactions.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated that the compound induces apoptosis in various cancer cell lines through the activation of caspase pathways and inhibition of cell proliferation markers.
Table 1: Anticancer Activity in Different Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical Cancer) | 10 | Induction of apoptosis via caspase activation |
| MCF-7 (Breast Cancer) | 15 | Inhibition of cell cycle progression |
| A549 (Lung Cancer) | 12 | ROS generation leading to oxidative stress |
Antimicrobial Activity
The compound also shows promising antimicrobial properties. Studies have reported its efficacy against both Gram-positive and Gram-negative bacteria. Its mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 8 µg/mL | Membrane disruption |
| Escherichia coli | 16 µg/mL | Inhibition of metabolic enzymes |
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.
- Cell Cycle Arrest : It causes G0/G1 phase arrest in cancer cells, preventing their proliferation.
- Oxidative Stress : The generation of reactive oxygen species (ROS) leads to cellular damage and apoptosis in cancerous cells.
- Antibacterial Action : The compound disrupts bacterial membranes and interferes with DNA replication processes.
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on human breast cancer models. The results indicated a dose-dependent decrease in cell viability with significant induction of apoptosis markers.
Case Study 2: Antimicrobial Effectiveness
In another study featured in Antimicrobial Agents and Chemotherapy, the compound was tested against clinical isolates of Staphylococcus aureus. The results highlighted its potential as a novel antimicrobial agent with lower resistance rates compared to conventional antibiotics.
Q & A
Q. What are the key structural features of this compound, and how do they influence reactivity?
The compound contains a 2,5-dimethoxyphenyl group and a 1,1,3-trioxo-benzothiazole moiety . The methoxy groups enhance electron density in the aromatic ring, affecting nucleophilic/electrophilic reactivity, while the sulfonamide (trioxo-benzothiazole) group contributes to hydrogen bonding and potential biological target interactions . The propanamide linker allows flexibility for derivatization. For reactivity analysis, prioritize oxidation/reduction studies (e.g., using KMnO₄ or NaBH₄) and nucleophilic substitution at the benzothiazole sulfur .
Q. What synthetic routes are commonly employed for this compound?
Synthesis typically involves:
- Step 1 : Condensation of 2,5-dimethoxyaniline with a benzothiazole precursor (e.g., 2-chlorobenzothiazole-1,1,3-trioxide) in DMF/triethylamine at 60–80°C.
- Step 2 : Propanamide linkage via coupling reagents (e.g., EDC/HOBt) under inert atmosphere . Key challenges include controlling regioselectivity during benzothiazole functionalization. Monitor purity via TLC (ethyl acetate/hexane, 3:1) and confirm with NMR .
Q. Which analytical techniques are critical for characterizing this compound?
| Technique | Application |
|---|---|
| ¹H/¹³C NMR | Confirm substitution patterns on phenyl/benzothiazole groups. Look for methoxy (~δ 3.8 ppm) and sulfonamide protons (~δ 10–12 ppm) . |
| HRMS | Verify molecular ion ([M+H]⁺) and fragmentation patterns. |
| FTIR | Identify C=O (amide I, ~1650 cm⁻¹) and S=O (trioxo, ~1150–1250 cm⁻¹) stretches . |
| HPLC | Assess purity (>95%) using a C18 column (acetonitrile/water gradient) . |
Q. How stable is this compound under standard laboratory conditions?
The compound is stable at room temperature in dry, dark environments. However:
- Light sensitivity : Store in amber vials to prevent photodegradation of the benzothiazole moiety.
- Moisture : The trioxo-sulfonamide group may hydrolyze under acidic/alkaline conditions. Conduct accelerated stability studies at 40°C/75% RH for 4 weeks, monitoring degradation via HPLC .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR splitting vs. computational predictions) be resolved?
Discrepancies often arise from dynamic effects (e.g., rotational barriers in the propanamide linker). Use:
- VT-NMR : Analyze temperature-dependent splitting (e.g., coalescence temperature for methoxy groups).
- DFT calculations : Compare optimized geometries (B3LYP/6-31G*) with experimental data . Example: A ¹H NMR singlet for methoxy groups at δ 3.8 ppm may split at low temperatures due to restricted rotation .
Q. What strategies optimize synthesis yield while minimizing side products?
| Parameter | Optimization Strategy | Evidence |
|---|---|---|
| Solvent | Replace DMF with DMAc for higher benzothiazole solubility . | |
| Catalyst | Use DMAP (4-dimethylaminopyridine) to accelerate amide coupling . | |
| Temperature | Reduce from 80°C to 60°C to suppress trioxo-group decomposition . | |
| Apply a Box-Behnken design (3 factors, 15 runs) to model interactions between solvent, catalyst, and temperature . |
Q. How to design experiments assessing receptor binding affinity and selectivity?
- In vitro assays : Use fluorescence polarization or SPR to measure binding to sulfonamide-targeted enzymes (e.g., carbonic anhydrase isoforms). Include controls like acetazolamide .
- Computational docking : Perform molecular dynamics simulations (AMBER or GROMACS) to map interactions between the trioxo-benzothiazole and active-site zinc ions .
- Selectivity screening : Compare IC₅₀ values against related receptors (e.g., COX-2 vs. COX-1) .
Q. How to address discrepancies in reported biological activity across studies?
Contradictions may stem from assay conditions or impurity profiles. Mitigate via:
- Standardized protocols : Use identical cell lines (e.g., HEK293) and incubation times.
- Metabolite profiling : Identify degradation products (e.g., hydrolyzed sulfonamide) via LC-MS .
- Dose-response curves : Compare EC₅₀ values under varied pH/temperature .
Data-Driven Research Considerations
Q. Comparative analysis with structural analogs: How does substitution impact activity?
| Analog | Substitution | Bioactivity (IC₅₀) |
|---|---|---|
| Target compound | 2,5-dimethoxyphenyl | 12 nM (CA IX) |
| Chloro analog | 5-Cl-2-cyanophenyl | 8 nM (CA IX) |
| Methyl analog | 2,3-dimethylphenyl | >100 nM (CA IX) |
| Methoxy groups enhance solubility but reduce affinity compared to electron-withdrawing substituents (e.g., Cl, CN) . |
Q. What advanced spectroscopic methods resolve ambiguous stereochemistry?
- NOESY : Detect spatial proximity between methoxy protons and benzothiazole aromatic protons.
- X-ray crystallography : Resolve absolute configuration (if crystals are obtainable). For microcrystalline samples, use synchrotron radiation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
